Cas no 1692769-05-3 (2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid)

2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 2-chloro-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-
- 2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
- EN300-81385
- 1692769-05-3
- 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid
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- Inchi: 1S/C24H20ClNO4/c1-26(22(23(27)28)19-12-6-7-13-21(19)25)24(29)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,27,28)
- InChI Key: QNGQHDKNZHPOEV-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C(=O)O)N(C)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 421.1080858g/mol
- Monoisotopic Mass: 421.1080858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.342±0.06 g/cm3(Predicted)
- Boiling Point: 599.8±50.0 °C(Predicted)
- pka: 3.17±0.10(Predicted)
2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81385-0.05g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 0.05g |
$1417.0 | 2025-03-21 | |
Enamine | EN300-81385-1.0g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 1.0g |
$1686.0 | 2025-03-21 | |
Enamine | EN300-81385-0.1g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 0.1g |
$1484.0 | 2025-03-21 | |
Enamine | EN300-81385-0.5g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 0.5g |
$1619.0 | 2025-03-21 | |
Enamine | EN300-81385-1g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 1g |
$1686.0 | 2023-09-02 | ||
Enamine | EN300-81385-0.25g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 0.25g |
$1551.0 | 2025-03-21 | |
Enamine | EN300-81385-2.5g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 2.5g |
$3304.0 | 2025-03-21 | |
Enamine | EN300-81385-10g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 10g |
$7250.0 | 2023-09-02 | ||
Enamine | EN300-81385-5.0g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 5.0g |
$4890.0 | 2025-03-21 | |
Enamine | EN300-81385-10.0g |
2-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid |
1692769-05-3 | 95.0% | 10.0g |
$7250.0 | 2025-03-21 |
2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid Related Literature
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Additional information on 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid
Introduction to 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic Acid (CAS No. 1692769-05-3)
2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid, identified by its CAS number 1692769-05-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chlorophenyl moiety, a fluoren-9-ylmethoxycarbonyl group, and an aminoacetic acid backbone. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.
The structure of 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid is meticulously designed to interact with biological targets in a highly specific manner. The chlorophenyl group, known for its ability to modulate electron density and influence binding affinity, plays a crucial role in determining the compound's pharmacokinetic behavior. Meanwhile, the fluoren-9-ylmethoxycarbonyl moiety contributes to the molecule's stability and solubility, enhancing its suitability for formulation and administration. The aminoacetic acid backbone provides a scaffold for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications.
In recent years, there has been a surge in interest regarding molecules with complex structures like 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid, particularly in the context of addressing unmet medical needs. The pharmaceutical industry is increasingly leveraging advanced computational methods and high-throughput screening techniques to identify novel compounds with potential therapeutic benefits. This compound, with its multifaceted structural features, has emerged as a subject of intense research due to its potential to interact with various biological pathways.
One of the most compelling aspects of 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid is its potential application in the development of targeted therapies. The chlorophenyl group has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of this moiety can exhibit inhibitory effects on enzymes such as tyrosine kinases and cyclooxygenases, which are implicated in various diseases including cancer and inflammatory disorders. Similarly, the fluoren-9-ylmethoxycarbonyl group has been demonstrated to enhance the bioavailability of drug molecules, making it an attractive feature for pharmaceutical applications.
The aminoacetic acid backbone of this compound provides a versatile platform for further chemical modifications. Researchers have explored various strategies to derivatize this scaffold, including introducing additional functional groups or altering the length of the side chains. These modifications can significantly influence the compound's pharmacological profile, allowing for fine-tuning of its potency, selectivity, and pharmacokinetic properties. Such flexibility makes 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid a valuable asset in the quest for novel therapeutics.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid, opening up new possibilities for drug discovery. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have significantly improved the scalability and efficiency of synthetic routes. These innovations have not only facilitated the production of this compound but also allowed researchers to explore its derivatives more comprehensively.
The biological activity of CAS No. 1692769-05-3 has been extensively evaluated in various preclinical models. Initial studies have suggested that this compound exhibits promising effects on multiple disease pathways. For example, research indicates that it may interfere with signaling pathways involved in cancer cell proliferation and survival. Additionally, preclinical data suggests potential applications in managing inflammation and pain by modulating inflammatory mediators.
One particularly intriguing aspect of this compound is its potential to serve as a lead molecule for drug development against neurological disorders. The intricate structure of 2-(2-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)acetic acid allows it to interact with neurotransmitter receptors and ion channels, which are critical targets for treating conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its effects on neural pathways.
The development of novel therapeutic agents often involves rigorous testing to ensure safety and efficacy before they can be translated into clinical use. In line with this principle, researchers are conducting comprehensive toxicological studies on CAS No. 1692769-05-3 to assess its potential side effects and long-term safety profile. These studies are essential for understanding how the compound behaves within living systems and identifying any potential risks associated with its use.
The integration of computational modeling and experimental validation has been instrumental in advancing our understanding of the pharmacological properties of complex molecules like CAS No. 1692769-05-3. By leveraging computational tools such as molecular docking simulations and quantum mechanical calculations, researchers can predict how this compound interacts with biological targets at an atomic level. These predictions are then validated through experimental studies, providing a more holistic view of its pharmacological behavior.
The future prospects for CAS No. 1692769-05-3 are promising, with ongoing research aimed at optimizing its therapeutic potential and exploring new applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that effectively target these processes at multiple levels simultaneously.
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